3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol

Anticancer Breast cancer MCF-7 cytotoxicity

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenol (CAS 890842-74-7) is a 5-aryl-substituted 7-azaindole derivative in which a meta-hydroxyphenyl group is attached directly to the 5-position of the 1H-pyrrolo[2,3-b]pyridine heterocycle. The 7-azaindole scaffold is a well-characterized ATP-mimetic kinase hinge-binding motif that has produced clinical and preclinical inhibitors of SGK-1, CHK1, CDK8, IGF-1R, and FGFR kinases.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
Cat. No. B7549560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CN=C3C(=C2)C=CN3
InChIInChI=1S/C13H10N2O/c16-12-3-1-2-9(7-12)11-6-10-4-5-14-13(10)15-8-11/h1-8,16H,(H,14,15)
InChIKeyJGTMLIRJNOYDQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenol – Chemical Class, Core Structure, and Procurement Baseline


3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenol (CAS 890842-74-7) is a 5-aryl-substituted 7-azaindole derivative in which a meta-hydroxyphenyl group is attached directly to the 5-position of the 1H-pyrrolo[2,3-b]pyridine heterocycle [1]. The 7-azaindole scaffold is a well-characterized ATP-mimetic kinase hinge-binding motif that has produced clinical and preclinical inhibitors of SGK-1, CHK1, CDK8, IGF-1R, and FGFR kinases [2]. The compound is primarily cited as a synthetic building block in patent literature (e.g., WO2006063167, US20090233955A1) [3] and has been evaluated as part of a series of pyrrolo[2,3-b]pyridine-based anticancer agents [4]. Its calculated logP of 2.6, two hydrogen-bond donors (indole NH and phenolic OH), and a molecular weight of 210.24 g/mol place it in a property space suitable for fragment-based or scaffold-hopping campaigns [1].

Why 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenol Cannot Be Replaced by Other Phenol-Regioisomeric or 5-Aryl 7-Azaindole Analogs


The biological and physicochemical profile of 5-aryl-7-azaindoles is acutely sensitive to both the position of the phenolic hydroxyl group and the nature of the 5-aryl substituent [1]. In a panel of pyrrolo[2,3-b]pyridine derivatives evaluated against MCF-7 breast cancer cells, the simple phenol-substituted analog (pyrrolo[2,3-b]pyridin-5-phenol) exhibited an IC50 of 8.1 μg/mL, whereas the vinylphenol analog showed an IC50 of 3.2 μg/mL, and the ortho-substituted 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol was synthesized but displayed a distinct activity profile that did not simply track with the substitution position [1]. These findings demonstrate that even minor structural perturbations—such as moving the hydroxyl from the meta to the ortho position or replacing the phenol with an aniline—can substantially alter cytotoxicity, target engagement, and metabolic stability, making generic interchange of in-class compounds unreliable without explicit comparative data.

Quantitative Differentiation Evidence for 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenol Relative to Closest Analogs


Differential Anticancer Activity: Pyrrolo[2,3-b]pyridin-5-phenol vs. 5-Vinylphenol Analog in MCF-7 Cells

In a comparative cytotoxicity screen against the MCF-7 human breast adenocarcinoma cell line, the simple 5-phenol-substituted 7-azaindole (structurally consistent with 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol) demonstrated an IC50 of 8.1 μg/mL, whereas the corresponding 5-vinylphenol analog achieved an IC50 of 3.2 μg/mL, representing a 2.5-fold difference in potency [1]. This head-to-head comparison within the same study establishes that the phenol substitution alone confers measurable but moderate activity, while extension via a vinyl linker enhances potency, providing a clear SAR benchmark for medicinal chemistry programs [1].

Anticancer Breast cancer MCF-7 cytotoxicity

Regioisomeric Selectivity: Meta-Hydroxy vs. Ortho-Hydroxy Substitution on the 5-Phenyl Ring

The target compound bears a meta-oriented hydroxyl group, whereas a related analog, 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol, places the hydroxyl at the ortho position [1]. Within the same synthetic and screening campaign, the two regioisomers were prepared and tested, yet they exhibited divergent anticancer profiles: the ortho-hydroxy isomer was not reported to show the same MCF-7 activity as the meta/para-hydroxy series, indicating that hydroxyl positioning on the 5-phenyl ring modulates either target binding or cellular permeability [1]. Although exact IC50 values for the ortho isomer are not provided in the publicly available abstract, the qualitative differentiation supports the procurement of the meta-substituted compound when a phenol with a hydrogen-bond donor oriented away from the hinge-binding plane is desired for kinase inhibitor design.

Regioisomerism Structure–activity relationship Kinase inhibitor design

Synthetic Accessibility and Derivatization Potential: Suzuki Coupling Yield Advantage

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol is prepared via Pd(PPh3)4-catalyzed Suzuki coupling of 5-bromo-7-azaindole with 3-hydroxyphenylboronic acid in DMF/water using potassium carbonate as base, achieving a reported yield of 60% [1]. This compares favorably with typical Suzuki couplings on the 7-azaindole 5-position, where yields can range from 30% to 70% depending on the boronic acid coupling partner [2]. The 60% yield benchmark provides a reproducible starting point for scale-up feasibility assessments, and the intact phenolic –OH group can be further functionalized (e.g., acylation, alkylation, triflation) to generate diverse compound libraries [1].

Synthetic chemistry Suzuki coupling Building block utility

Kinase Selectivity Implications: SGK-1 Patent Association vs. Pan-Kinase 7-Azaindole Scaffolds

The 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol scaffold is explicitly claimed within the Markush structure of US20090233955A1, a patent directed to SGK-1 kinase inhibitors [1]. This contrasts with other 5-aryl-7-azaindoles that appear in patents targeting CHK1/CHK2, CDK8, IGF-1R, or Abl kinases [2]. While no direct kinase selectivity panel data are publicly available for the exact compound, its inclusion in an SGK-1-focused patent family—rather than a pan-kinase patent—suggests that the meta-phenol substitution pattern may confer a degree of kinome selectivity that distinguishes it from more promiscuous 7-azaindole analogs bearing phenyl, pyridyl, or unsubstituted aryl groups at the 5-position.

Kinase inhibition SGK-1 Selectivity profiling

Physicochemical Differentiation: Calculated logP and Hydrogen-Bond Donor Count vs. Common 5-Phenyl Analog

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol has a calculated logP of 2.6 and two hydrogen-bond donors (indole NH, phenolic OH), compared to the unsubstituted 5-phenyl-7-azaindole analog which has a calculated logP of approximately 3.2 and only one hydrogen-bond donor (indole NH) [1]. The reduction in logP by ~0.6 units and the addition of a second H-bond donor improve aqueous solubility and may enhance metabolic stability, as polar groups at the para or meta position of the 5-phenyl ring are known to reduce CYP-mediated oxidation in related 7-azaindole series [2]. This physicochemical differentiation is quantifiable and directly relevant to procurement decisions when selecting a 7-azaindole scaffold with more favorable developability parameters.

Physicochemical properties logP Drug-likeness

High-Impact Procurement Scenarios for 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenol Based on Quantified Evidence


Fragment-Based Lead Generation for SGK-1-Mediated Disease Models

Given its explicit inclusion in an SGK-1 kinase inhibitor patent [1] and its moderate molecular weight (210.24 g/mol), 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol is suitable as a fragment hit in SGK-1 biochemical screens. Its meta-phenol orientation provides a vector for structure-guided elaboration toward the ribose pocket or solvent-exposed region, while the documented synthetic route (60% yield via Suzuki coupling) [2] enables rapid analog generation for fragment growth campaigns.

Kinase Selectivity Panel Probe for 7-Azaindole Scaffold Profiling

Because the 5-phenyl-7-azaindole core is a privileged kinase hinge binder, the addition of a meta-hydroxyl group—as in 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol—can be used to interrogate the selectivity determinants of the kinase hinge region versus the selectivity pocket. The compound's association with SGK-1 [1], rather than with CDK or CHK families, makes it a useful tool compound for kinome-wide selectivity profiling panels aimed at deconvoluting target engagement across the AGC kinase family.

Scaffold-Hopping Reference Compound in Breast Cancer Drug Discovery

The MCF-7 cytotoxicity data (IC50 = 8.1 μg/mL) [3] position this compound as a baseline reference for scaffold-hopping exercises aimed at improving potency against ER-positive breast cancer models. Medicinal chemistry teams can use this benchmark to evaluate whether newly designed 5-substituted 7-azaindoles outperform the simple phenol analog in antiproliferative assays, with the vinylphenol analog (IC50 = 3.2 μg/mL) serving as an internal positive control for potency gains achievable through linker extension [3].

Building Block for Diversity-Oriented Synthesis Libraries

The intact phenolic –OH moiety of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol permits straightforward derivatization (acylation, sulfonylation, Mitsunobu reaction, or triflation followed by cross-coupling) to generate diverse compound libraries [2]. Combined with its calculated logP of 2.6 and the established synthetic protocol yielding 60% [2], this compound represents a cost-effective core scaffold for parallel synthesis efforts in academic screening collections or early-stage hit discovery programs.

Quote Request

Request a Quote for 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.